

Application Notes and Protocols: Loading IR-825 into PLGA Nanoparticles

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IR-825

Cat. No.: B12498830

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These application notes provide a comprehensive guide for loading the near-infrared fluorescent dye **IR-825** into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. This document includes an overview of common loading methods, detailed experimental protocols, quantitative data summaries, and characterization techniques.

Introduction

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for the formulation of nanoparticles in drug delivery and imaging. The encapsulation of near-infrared (NIR) dyes, such as **IR-825**, into PLGA nanoparticles enables their use in various biomedical applications, including in vivo imaging and photothermal therapy (PTT). The choice of encapsulation method is critical and depends on the physicochemical properties of the dye and the desired characteristics of the nanoparticles. This document outlines three primary methods for loading **IR-825** into PLGA nanoparticles: nanoprecipitation, single emulsion-solvent evaporation, and double emulsion-solvent evaporation.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained for near-infrared dye-loaded PLGA nanoparticles. These values can serve as a benchmark for researchers developing their own formulations.

Table 1: Physicochemical Properties of IR-Dye Loaded PLGA Nanoparticles

Parameter	Nanoprecipitation (IR-820)	Single Emulsion (ICG)	Double Emulsion (Hydrophilic Dye)
Particle Size (nm)	60 ± 10[1]	300 - 410[2]	175 ± 15[3]
Polydispersity Index (PDI)	Monodisperse[1]	0.01 - 0.06[2]	< 0.2
Zeta Potential (mV)	-40 ± 6[1]	Not Reported	-13 ± 2[3]
Encapsulation Efficiency (%)	90%[1]	Up to 74%[2]	> 85%
Loading Capacity (%)	18%[1]	Not Reported	Not Reported

Table 2: In Vitro Release of Near-Infrared Dyes from PLGA Nanoparticles

Time Point	Cumulative Release (%) - IR-820 (Nanoprecipitation)	Cumulative Release (%) - ICG (Emulsification)
1 hour	< 5[4]	~30%[2]
8 hours	< 10[4]	~78%[2]
24 hours	< 15[4]	~80%[2]
72 hours	< 20%[4]	Not Reported

Experimental Protocols

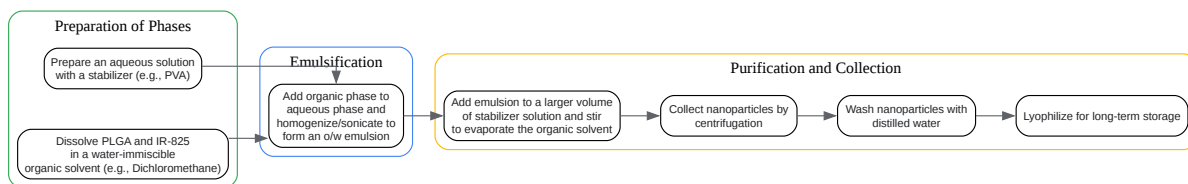
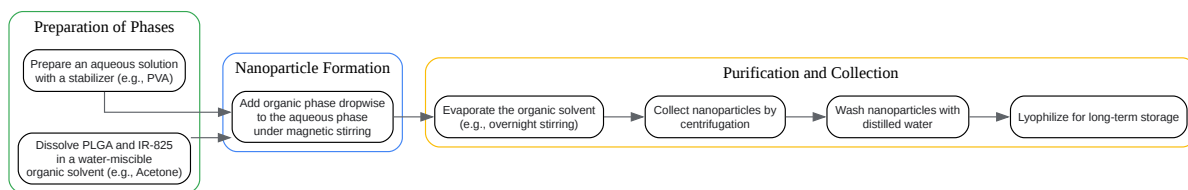
Detailed methodologies for the key experiments are provided below.

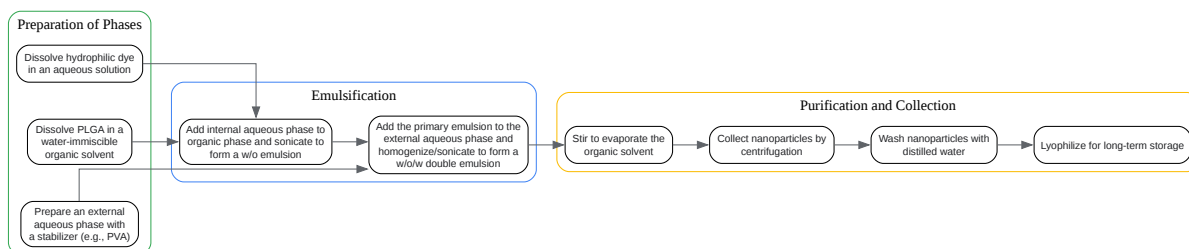
Preparation of IR-825 Loaded PLGA Nanoparticles

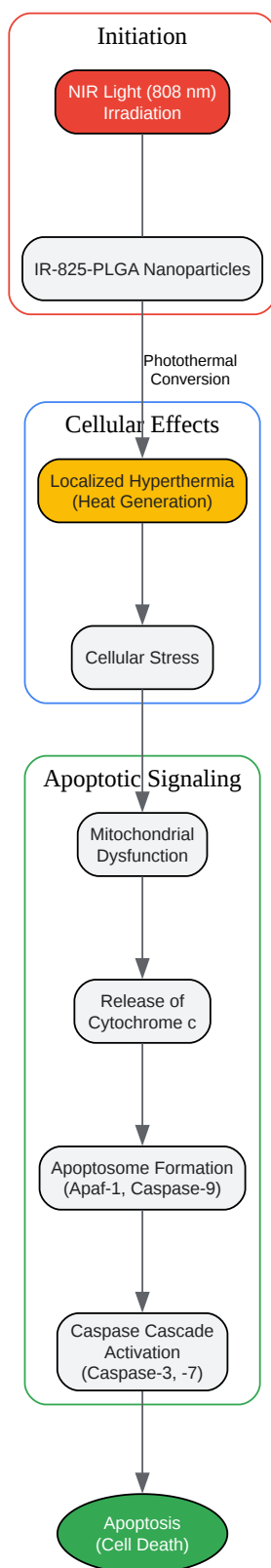
3.1.1. Method 1: Nanoprecipitation (for hydrophobic dyes like IR-825)

This method, also known as solvent displacement, is a straightforward technique for encapsulating hydrophobic molecules.[5][6][7]

Workflow for Nanoprecipitation







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